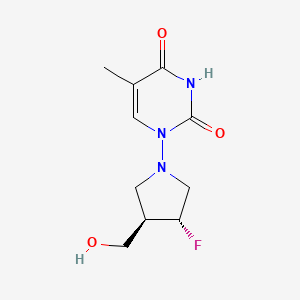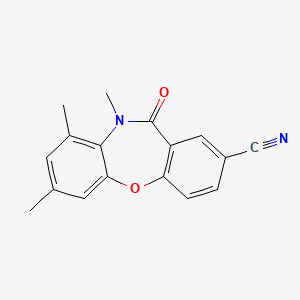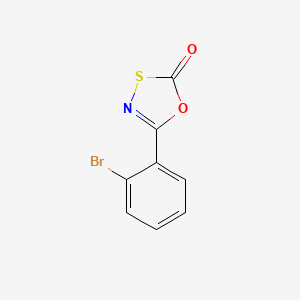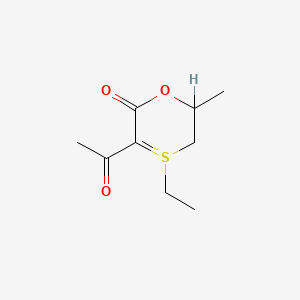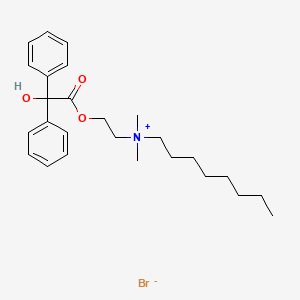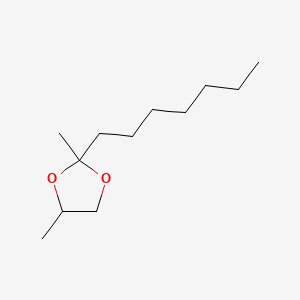
2-Heptyl-2,4-dimethyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Heptyl-2,4-dimethyl-1,3-dioxolane is an organic compound with the molecular formula C12H24O2. It belongs to the class of dioxolanes, which are cyclic acetals formed by the reaction of aldehydes or ketones with diols. This compound is characterized by its unique structure, which includes a dioxolane ring substituted with heptyl and dimethyl groups. It is used in various scientific and industrial applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Heptyl-2,4-dimethyl-1,3-dioxolane can be synthesized through the condensation of a carbonyl compound with a vicinal diol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid. The process can be represented as follows:
[ \text{R}_2\text{CO} + \text{HOCH}_2\text{CH}_2\text{OH} \rightarrow \text{R}_2\text{C(OCH}_2\text{CH}_2\text{O)} + \text{H}_2\text{O} ]
In this reaction, the carbonyl compound (R2CO) reacts with ethylene glycol (HOCH2CH2OH) to form the dioxolane ring, with water as a byproduct .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous distillation to remove water and drive the equilibrium towards the formation of the dioxolane. The use of ethanol as a solvent can enhance the yield and reduce the reaction time .
Análisis De Reacciones Químicas
Types of Reactions
2-Heptyl-2,4-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring back to the original diol and carbonyl compound.
Substitution: The dioxolane ring can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel.
Major Products
Oxidation: Produces carbonyl compounds such as aldehydes or ketones.
Reduction: Yields the original diol and carbonyl compound.
Substitution: Results in various substituted dioxolanes depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Heptyl-2,4-dimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during synthesis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 2-Heptyl-2,4-dimethyl-1,3-dioxolane involves its ability to form stable cyclic structures, which can protect reactive carbonyl groups during chemical reactions. This stability is due to the formation of a five-membered ring, which is less strained compared to other cyclic structures. The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1,3-dioxolane: A similar compound with two methyl groups instead of heptyl and dimethyl groups.
2-Heptyl-1,3-dioxolane: Lacks the additional methyl group at the 4-position.
2-Methylene-4-phenyl-1,3-dioxolane: Contains a phenyl group instead of heptyl and dimethyl groups
Uniqueness
2-Heptyl-2,4-dimethyl-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both heptyl and dimethyl groups enhances its solubility in organic solvents and its stability under various reaction conditions.
Propiedades
Número CAS |
165191-91-3 |
|---|---|
Fórmula molecular |
C12H24O2 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
2-heptyl-2,4-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C12H24O2/c1-4-5-6-7-8-9-12(3)13-10-11(2)14-12/h11H,4-10H2,1-3H3 |
Clave InChI |
AEGTXRAMXBTODF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1(OCC(O1)C)C |
Densidad |
0.882-0.888 (20°) |
Descripción física |
Colourless to pale yellow liquid; Fruity, floral, fatty, herbaceous odour |
Solubilidad |
Practically insoluble or insoluble in water; soluble in fats and oils Soluble (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


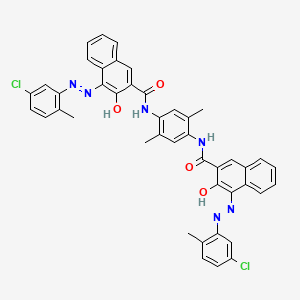


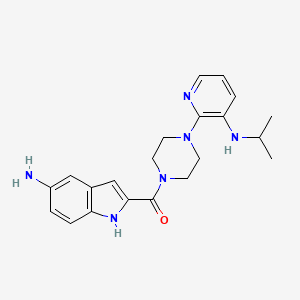
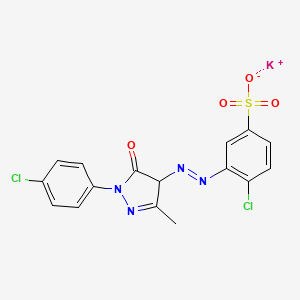
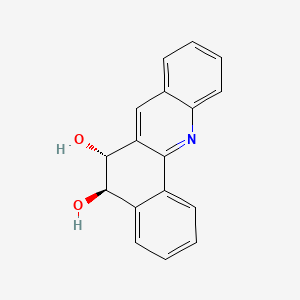

![2-Amino-3-azabicyclo[3.2.0]hept-2-en-4-one](/img/structure/B12791433.png)
